Sodium Tartrate

Description

Sodium tartrate is a disodium salt of l-( + )-tartaric acid that is identified by transparent, colorless, and odorless crystals. It is obtained as a byproduct of wine manufacturing. This compound is generally recognized as safe (GRAS) as a direct human food ingredient. It acts as an emulsifier and pH control agent in food products. This compound is commonly used as an emulsifier in cheese/cheese spread products and is not to exceed 4% concentration, according to Health Canada regulations.

This compound is a small molecule drug and has 1 investigational indication.

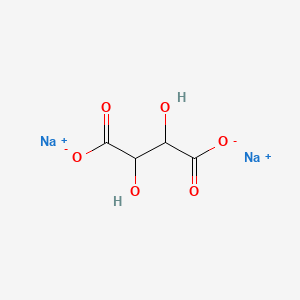

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHAJAZNSDZJO-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1028021, DTXSID2057861 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |

| Details | MSDS | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | MSDS | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

868-18-8, 51307-92-7, 6106-24-7 | |

| Record name | Sodium tartrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (+/-)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051307927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTO9JB4MDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM (±)-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT27AD907 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Sodium Tartrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tartrate, a disodium (B8443419) salt of tartaric acid, is a versatile and critical reagent in various laboratory settings. Its precise chemical properties make it an invaluable tool in applications ranging from analytical chemistry to biochemistry and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its laboratory applications. The information is presented to be a practical resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound typically exists as a white crystalline powder and is most commonly found in its dihydrate form (C₄H₄Na₂O₆·2H₂O). It is odorless and readily soluble in water.[1][2] The key physicochemical properties of sodium L-(+)-tartrate dihydrate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₄Na₂O₆·2H₂O | [3][4] |

| Molecular Weight | 230.08 g/mol | [3][4] |

| Appearance | White crystals or crystalline powder | [2][3] |

| Melting Point | 150 °C (decomposes) | [3] |

| Solubility in Water | 290 g/L at 20 °C | [3][5] |

| Solubility in Ethanol | Insoluble | [3] |

| pH of 5% solution | 7.0 - 9.0 at 25 °C | |

| Density | 1.82 g/cm³ | [5] |

| Specific Rotation [α]D²⁰ | +26.3° ± 0.5° (c=1 in water) |

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. However, it exhibits reactivity with certain classes of chemical agents and undergoes decomposition at elevated temperatures.

Stability

This compound is stable under normal conditions of use and storage. It should be stored in a tightly closed container in a dry and well-ventilated place to prevent deliquescence.

Reactivity

-

Reaction with Strong Acids: As a salt of a weak acid, this compound will react with strong acids to form tartaric acid and the corresponding sodium salt. For example, with hydrochloric acid, the reaction is:

Na₂C₄H₄O₆(aq) + 2HCl(aq) → H₂C₄H₄O₆(aq) + 2NaCl(aq)

-

Reaction with Strong Bases: this compound is stable in the presence of strong bases.

-

Reaction with Oxidizing Agents: this compound can be oxidized by strong oxidizing agents. For instance, hydrogen peroxide can oxidize the tartrate ion, a reaction that can be catalyzed by cobalt(II) ions.

Thermal Decomposition

Upon heating, this compound dihydrate loses its water of crystallization. At higher temperatures (around 150 °C), it begins to decompose, eventually yielding sodium carbonate and carbon oxides.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the chemical properties of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Caption: Synthesis of this compound Dihydrate.

Methodology:

-

Dissolution: Dissolve a known mass of L-(+)-tartaric acid in distilled water in a beaker with stirring.

-

Neutralization: Slowly add a stoichiometric amount of a sodium hydroxide solution to the tartaric acid solution. The reaction is exothermic, so the addition should be done carefully. The pH of the solution should be monitored and adjusted to be between 7.0 and 8.0.[1]

-

Crystallization: The resulting this compound solution is then concentrated by heating and subsequently cooled to induce crystallization.

-

Isolation and Purification: The crystals of this compound dihydrate are collected by filtration, washed with cold distilled water to remove any soluble impurities, and then dried in an oven at a temperature below its decomposition point.

Determination of Water Content by Karl Fischer Titration

This compound dihydrate is a primary standard for the standardization of Karl Fischer reagents due to its stable and precise water content of 15.66%.

Caption: Karl Fischer Titration Workflow.

Methodology:

-

Apparatus Preparation: The Karl Fischer titrator is prepared according to the manufacturer's instructions, ensuring a dry titration vessel.

-

Sample Preparation: A precisely weighed amount of this compound dihydrate (typically 150-350 mg) is added to the titration vessel containing a suitable solvent like methanol.[3]

-

Titration: The sample is titrated with the Karl Fischer reagent until the electrometric endpoint is reached and persists for a specified time.

-

Calculation: The water equivalence factor (F) of the Karl Fischer reagent, in mg of water per mL of reagent, is calculated using the formula: F = (0.1566 × w) / v where:

-

w = weight of this compound dihydrate in mg

-

v = volume of Karl Fischer reagent consumed in mL[3]

-

Determination of Solubility

The solubility of this compound in water can be determined at various temperatures to construct a solubility curve.

Methodology:

-

Preparation of Saturated Solution: A series of test tubes, each containing a known mass of this compound and a known volume of distilled water, are prepared.

-

Equilibration: The test tubes are placed in a temperature-controlled water bath and heated with stirring until all the solid dissolves.

-

Crystallization Point Determination: The solutions are then allowed to cool slowly with continuous stirring. The temperature at which the first crystals appear is recorded as the saturation temperature for that specific concentration.

-

Data Collection: This process is repeated for different concentrations of this compound.

-

Solubility Curve Construction: The solubility (in g of this compound per 100 g of water) is plotted against the saturation temperature to generate a solubility curve.

Measurement of Specific Rotation

The optical activity of L-(+)-sodium tartrate is a key identifying property.

Methodology:

-

Solution Preparation: A solution of known concentration of sodium L-(+)-tartrate dihydrate is prepared by accurately weighing the solid and dissolving it in a precise volume of distilled water in a volumetric flask. A typical concentration is 1 g per 100 mL (c=1).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water).

-

Measurement: The prepared this compound solution is placed in the polarimeter cell, and the observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589.3 nm) and temperature (typically 20 °C).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter tube in decimeters

-

c = concentration of the solution in g/mL

-

Reactivity and Signaling Pathways

While this compound itself is not directly involved in complex biological signaling pathways in the traditional sense, its ability to chelate metal ions is a key aspect of its reactivity, which can be visualized. A notable example is its role in the cobalt-catalyzed oxidation by hydrogen peroxide.

Caption: Cobalt-Catalyzed Oxidation of Tartrate.

In this reaction, cobalt(II) ions are oxidized by hydrogen peroxide to cobalt(III), which then forms a complex with the tartrate ion. This complex facilitates the oxidation of the tartrate, after which the cobalt is reduced back to its +2 state, demonstrating its catalytic role.

Conclusion

The chemical properties of this compound, particularly its stability, well-defined stoichiometry of its dihydrate, and its reactivity as a chelating agent, make it an indispensable reagent in the modern laboratory. This guide provides essential technical information and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the effective and accurate use of this compound in their work. A thorough understanding of these properties is crucial for achieving reliable and reproducible results in a wide range of scientific applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium Tartrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of sodium tartrate (Na₂C₄H₄O₆), a compound with applications in the pharmaceutical industry, food production, and as a laboratory reagent. This document details the chemical principles, experimental protocols, and analytical methods necessary for the preparation of high-purity this compound dihydrate for research and development purposes.

Synthesis of this compound Dihydrate

This compound is synthesized by the neutralization of tartaric acid with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The reaction is typically performed in an aqueous solution. The dihydrate form is the common product when crystallized from water.

Reaction Scheme:

C₄H₆O₆ (Tartaric Acid) + 2 NaOH (Sodium Hydroxide) → Na₂C₄H₄O₆ (this compound) + 2 H₂O

Stoichiometry and Reagents:

A precise 1:2 molar ratio of tartaric acid to sodium hydroxide is crucial for the complete neutralization to disodium (B8443419) tartrate.

| Reagent | Molar Mass ( g/mol ) |

| L-(+)-Tartaric Acid | 150.09 |

| Sodium Hydroxide | 40.00 |

| This compound Dihydrate | 230.08 |

Experimental Protocol: Synthesis of this compound Dihydrate

-

Dissolution of Tartaric Acid: In a suitable reaction vessel, dissolve one molar equivalent of L-(+)-tartaric acid in a minimum amount of deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a solution containing two molar equivalents of sodium hydroxide in deionized water.

-

Neutralization: Slowly add the sodium hydroxide solution to the tartaric acid solution with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature. The pH of the solution should be monitored and adjusted to a final pH of approximately 7.0-7.5.[1]

-

Concentration: The resulting this compound solution is then concentrated by heating to induce crystallization upon cooling.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of this compound dihydrate crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold deionized water, and then dried in an oven at a temperature below 150°C to avoid loss of water of crystallization.[1]

Logical Workflow for this compound Synthesis:

Caption: Workflow for the synthesis of this compound dihydrate.

Purification of this compound Dihydrate

Recrystallization is the primary method for purifying this compound. This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. Water is an excellent solvent for the recrystallization of this compound dihydrate.

Solubility Data:

The solubility of this compound in water increases with temperature, which is a key factor for successful recrystallization. One gram of this compound is soluble in 3 ml of water.[1][2]

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | ~33 |

| 43 | 69[3] |

Experimental Protocol: Recrystallization of this compound Dihydrate

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water (near boiling) with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, the solution can then be placed in an ice bath.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound dihydrate crystals in an oven at a temperature below 150°C.

Logical Workflow for Purification by Recrystallization:

Caption: Workflow for the purification of this compound by recrystallization.

Characterization and Purity Analysis

Several analytical techniques are employed to confirm the identity, purity, and water content of the synthesized this compound dihydrate.

Physicochemical Properties:

| Property | Value |

| Appearance | White crystalline powder or transparent, colorless crystals[1][4] |

| Molar Mass | 230.08 g/mol (dihydrate)[5] |

| Density | 1.82 g/cm³ |

| Solubility in Water | 290 g/L |

| Solubility in Ethanol | Insoluble[5] |

| pH (50 g/L in H₂O at 25°C) | 8 |

3.1. Water Content Determination by Karl Fischer Titration

This compound dihydrate is a primary standard for Karl Fischer titration due to its stable and precise water content of 15.66%.[6]

Experimental Protocol: Karl Fischer Titration

-

Apparatus: A Karl Fischer titrator.

-

Reagents: Karl Fischer reagent, anhydrous methanol (B129727).

-

Procedure:

-

Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Accurately weigh 100-200 mg of the finely powdered this compound dihydrate sample and add it to the titration vessel.[7]

-

Titrate with the Karl Fischer reagent to a stable endpoint.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined water equivalent of the Karl Fischer reagent.

3.2. Purity Assay by Titration

The purity of this compound can be determined by a non-aqueous titration with perchloric acid in glacial acetic acid.

Experimental Protocol: Purity Assay by Titration

-

Reagents: 0.1 N Perchloric acid in glacial acetic acid, glacial acetic acid, crystal violet indicator.

-

Procedure:

-

Calculation: Each milliliter of 0.1 N perchloric acid is equivalent to 0.01151 g of Na₂C₄H₄O₆·2H₂O.[3]

3.3. Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

-

Grinding: Grind a small amount of the dried this compound sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Obtain the IR spectrum of the pellet. Key characteristic peaks include strong absorptions from the carboxylate groups and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in deuterium (B1214612) oxide (D₂O) can be used to confirm the structure of the tartrate anion.

Experimental Protocol: ¹H NMR Sample Preparation

-

Dissolution: Dissolve a small amount of the this compound sample in D₂O.

-

Analysis: Acquire the ¹H NMR spectrum. The spectrum is expected to show a singlet for the two equivalent methine protons of the tartrate backbone.

Signaling Pathway and Logical Relationship Diagram:

Caption: Analytical workflow for the characterization of this compound.

References

- 1. fao.org [fao.org]

- 2. This compound | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

In-Depth Technical Guide to the Crystal Structure of Sodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of significant interest in pharmaceutical sciences and analytical chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used in its structural determination, offering a core resource for researchers in the field.

Introduction

This compound dihydrate is the sodium salt of L-(+)-tartaric acid and is notable for its precise stoichiometry of water content, making it a primary standard in Karl Fischer titration for water determination. Its piezoelectric properties have also garnered research interest. A thorough understanding of its crystal and molecular structure is fundamental to appreciating its chemical and physical properties, which is crucial for its application in drug development and materials science.

The definitive crystal structure of sodium D-tartrate dihydrate was determined by G. K. Ambady and G. Kartha in 1968, providing a foundational understanding of its solid-state architecture. This guide synthesizes their findings and presents them in a modern, accessible format for today's researchers.

Crystallographic Data

The crystal structure of this compound dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell.[1] The crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.460 (± 0.005) |

| b (Å) | 14.670 (± 0.005) |

| c (Å) | 4.959 (± 0.003) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 834.3 |

| Z | 4 |

| Temperature of Measurement | 24 °C |

| R-index | 0.035 |

Molecular and Crystal Structure

The asymmetric unit of this compound dihydrate contains two sodium ions, one tartrate anion, and two water molecules. The tartrate ion itself is not perfectly symmetrical in the crystalline state.[1] The overall structure is a complex three-dimensional network held together by ionic bonds between the sodium cations and the carboxylate and hydroxyl groups of the tartrate anions, as well as an extensive network of hydrogen bonds involving the water molecules.

Coordination of Sodium Ions

Both sodium atoms in the asymmetric unit are six-coordinate, forming distorted octahedral geometries. These octahedra share edges, creating a continuous network.

Hydrogen Bonding

The water molecules play a crucial role in stabilizing the crystal structure through a network of intermolecular hydrogen bonds.[1] These hydrogen bonds link the tartrate anions and the coordinated water molecules, creating a robust three-dimensional framework.

Experimental Protocols

The determination of the crystal structure of this compound dihydrate involves several key experimental stages, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound dihydrate are typically grown from an aqueous solution of the commercially available salt at room temperature.[1] A saturated solution is prepared, and slow evaporation of the solvent allows for the formation of well-defined, single crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection

The crystallographic data were collected using a combination of Weissenberg photography and diffractometer methods, which were standard for the time of the original study.[1]

-

Radiation: The specific X-ray source (e.g., Cu Kα or Mo Kα) is a critical parameter.

-

Data Collection Method: The intensity data were initially collected using the multiple film Weissenberg equi-inclination technique, with rotation about the c-axis.[1] The structure was later refined using data collected from a diffractometer.[1]

-

Temperature: The data collection was performed at room temperature (24 °C).[1]

Structure Solution and Refinement

The crystal structure was solved using the heavy-atom method, with the positions of the sodium atoms determined from a 3-D sharpened Patterson map.[1] The remaining non-hydrogen atoms were located from subsequent Fourier syntheses. The structure was then refined by the method of least squares to a final R-index of 0.035.[1]

Data Visualization

To better understand the relationships and workflows involved in the crystal structure analysis of this compound dihydrate, the following diagrams are provided.

References

A Comprehensive Technical Guide to the Solubility of Sodium Tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium tartrate in various organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Data Summary

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing sources, the following information has been compiled. It is important to note that for many common organic solvents, this compound is qualitatively described as "insoluble."

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | ≥19.4 mg/mL | Data from some chemical suppliers. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 1.94 mg/mL | Conflicting data from another supplier; sonication is recommended to aid dissolution.[1] |

| Ethanol | C₂H₅OH | 25 | Insoluble | Widely reported as insoluble, though a specific quantitative value is not provided.[2][3] |

| Methanol | CH₃OH | Not Specified | Limited Solubility | Described as having limited solubility, but no quantitative value is available. |

| Alcohol (General) | R-OH | Not Specified | Insoluble | Generally reported as insoluble in alcohols.[4][5][6] |

| Ethers | R-O-R' | Not Specified | Soluble | One source suggests solubility in ethers, but this is not widely corroborated and lacks quantitative data.[7][8] |

Note on Data Discrepancies: The conflicting solubility data for this compound in DMSO highlights the importance of experimental verification for specific research applications.

Experimental Protocols for Solubility Determination

Equilibrium Saturation Method

This is the foundational step for preparing a saturated solution.

Apparatus and Materials:

-

This compound (anhydrous or dihydrate, as required)

-

Organic solvent of interest (e.g., DMSO, methanol, acetone)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the container to prevent solvent evaporation. Place the container in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitation: Agitate the mixture for a sufficient period to allow the solution to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the expected solubility. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any suspended solid particles.

Analytical Methods for Concentration Determination

Once a saturated solution is obtained, the concentration of dissolved this compound can be determined using various analytical techniques.

This method is straightforward and suitable for non-volatile solutes.

Apparatus and Materials:

-

Evaporating dish or pre-weighed vial

-

Analytical balance

-

Oven

Procedure:

-

Weighing the Saturated Solution: Accurately weigh the container with the collected saturated solution.

-

Solvent Evaporation: Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The evaporation should be carried out in a fume hood.

-

Drying to a Constant Weight: After the solvent has evaporated, continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighings until the mass no longer changes.

-

Calculation:

-

Mass of saturated solution = (Mass of container + solution) - Mass of empty container

-

Mass of dissolved this compound = (Mass of container + residue) - Mass of empty container

-

Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

-

HPLC is a more sensitive and specific method, particularly for low solubilities.

Apparatus and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent if necessary to bring the concentration within the range of the calibration curve. Inject the prepared sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Account for any dilution to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: General experimental workflow for determining the solubility of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]

- 5. atpgroup.com [atpgroup.com]

- 6. Sodium L-(+)-tartrate dihydrate, 99% | Fisher Scientific [fishersci.ca]

- 7. atamankimya.com [atamankimya.com]

- 8. DIthis compound - Ataman Kimya [atamanchemicals.com]

A Cornerstone of Chemical Analysis: The History and Application of Sodium Tartrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the foundational discoveries of stereochemistry to its indispensable role in modern analytical techniques, sodium tartrate and its derivatives have been central to the advancement of chemical analysis. This technical guide delves into the history, discovery, and core applications of this compound, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers and scientists in their understanding and utilization of this versatile compound.

A Journey Through Time: The Historical Significance of Tartrates in Chemistry

The story of this compound in chemical analysis is intrinsically linked to the pioneering work of some of chemistry's most influential figures.

The Birth of Stereochemistry: Louis Pasteur's Seminal Work

In 1848, a young Louis Pasteur, while studying the crystalline forms of sodium ammonium (B1175870) tartrate, made a groundbreaking observation that would forever change our understanding of molecular structure. He noticed that the racemic (optically inactive) form of the salt crystallized into two distinct, mirror-image forms.[1][2][3][4][5] With meticulous care, using tweezers, he was able to separate these "right-handed" and "left-handed" crystals.[1][2][3] When dissolved, each set of crystals exhibited optical activity of equal magnitude but in opposite directions, one dextrorotatory (+) and the other levorotatory (-).[1][2][6][7] This elegant experiment provided the first evidence of molecular asymmetry and laid the foundation for the field of stereochemistry, a concept now fundamental to drug development and molecular biology.[3][4][5][8]

Fehling's Solution and the Dawn of Sugar Analysis

In 1849, German chemist Hermann von Fehling developed a reagent for the differentiation of water-soluble carbohydrates and ketones, a test that would become a staple in organic and clinical chemistry.[9] This reagent, known as Fehling's solution, utilizes a tartrate salt, specifically potassium this compound (also known as Rochelle salt), to chelate copper(II) ions in an alkaline solution, preventing their precipitation as copper hydroxide (B78521).[9][10] This stable complex allows the copper(II) ions to act as a mild oxidizing agent for reducing sugars, leading to a characteristic red precipitate of copper(I) oxide.[9][10][11]

A Reliable Standard: Karl Fischer Titration

In the 20th century, with the development of more sophisticated analytical techniques, this compound found a new and critical application. This compound dihydrate (Na₂C₄H₄O₆·2H₂O) became a primary standard for the Karl Fischer titration, a highly accurate method for determining the water content in a variety of samples.[12] Its stability, non-hygroscopic nature, and precise stoichiometric water content of 15.66% make it an ideal substance for standardizing Karl Fischer reagents.[13]

Quantitative Data and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.

| Property | Value | References |

| Chemical Formula (anhydrous) | C₄H₄Na₂O₆ | [12] |

| Molar Mass (anhydrous) | 194.05 g/mol | [12][14][15][16] |

| Chemical Formula (dihydrate) | C₄H₄Na₂O₆·2H₂O | [12][16] |

| Molar Mass (dihydrate) | 230.08 g/mol | [12][16] |

| Appearance | White crystalline powder | [12][13][16] |

| Density (dihydrate) | 1.545 g/cm³ | [12][16] |

| Solubility in Water | Soluble | [12][16] |

| Solubility in Ethanol | Insoluble | [12][14][16] |

| pH of a 5% aqueous solution | 7.0 - 9.0 | [17] |

| pH of a 1% aqueous solution | 7.0 - 7.5 | [14] |

| Stoichiometric Water Content (dihydrate) | 15.66% | [13] |

Key Experimental Protocols in Detail

The following sections provide detailed methodologies for the key analytical applications of this compound and its derivatives.

Pasteur's Manual Resolution of Sodium Ammonium Tartrate Enantiomers

This experiment, while historically significant, serves as a powerful demonstration of chirality.

Objective: To manually separate the enantiomeric crystals of sodium ammonium tartrate.

Materials:

-

Racemic tartaric acid

-

Sodium carbonate (Na₂CO₃)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Distilled water

-

Beakers

-

Hot plate

-

Crystallizing dish

-

Microscope or magnifying glass

-

Fine-tipped tweezers

-

Polarimeter

Procedure:

-

Preparation of the Racemic Salt Solution:

-

Dissolve racemic tartaric acid in hot distilled water.

-

In separate beakers, prepare solutions of sodium carbonate and ammonium carbonate in hot distilled water.

-

Carefully mix the three solutions to form a concentrated solution of sodium ammonium tartrate.

-

-

Crystallization:

-

Manual Separation:

-

Once a sufficient number of crystals have formed, carefully decant the mother liquor.

-

Using a microscope or magnifying glass, observe the hemihedral facets of the crystals. You will notice that some crystals are "right-handed" and others are "left-handed," being mirror images of each other.

-

With fine-tipped tweezers, painstakingly separate the two types of crystals into two distinct piles.[1][2]

-

-

Polarimetry:

-

Prepare separate aqueous solutions of each pile of crystals at a known concentration.

-

Using a polarimeter, measure the optical rotation of each solution.

-

You will observe that one solution rotates plane-polarized light to the right (dextrorotatory), and the other rotates it to the left (levorotatory) by an equal and opposite magnitude.[1][2]

-

Fehling's Test for Reducing Sugars

This classic test remains a valuable qualitative and semi-quantitative method for the detection of reducing sugars.

Objective: To detect the presence of reducing sugars in a sample.

Materials:

-

Fehling's Solution A

-

Fehling's Solution B

-

Test sample

-

Test tubes

-

Water bath

Preparation of Fehling's Solutions:

-

Fehling's Solution A: Dissolve 34.639 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water to make a final volume of 500 mL.[18]

-

Fehling's Solution B: Dissolve 173 g of potassium this compound (Rochelle salt) and 50 g of sodium hydroxide (NaOH) in distilled water to make a final volume of 500 mL.[18]

-

Note: Store the two solutions separately and mix them in equal volumes immediately before use, as the final Fehling's solution is not stable.[9]

-

Procedure:

-

In a test tube, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.

-

Add a few drops of the test sample to the Fehling's solution.

-

Heat the test tube in a boiling water bath for a few minutes.[10]

-

Observation:

Standardization of Karl Fischer Reagent using this compound Dihydrate

Accurate determination of water content using Karl Fischer titration relies on the precise standardization of the titrant.

Objective: To determine the water equivalent (titer) of a Karl Fischer reagent.

Materials:

-

Karl Fischer titrator (volumetric)

-

This compound dihydrate (Na₂C₄H₄O₆·2H₂O), primary standard grade

-

Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

-

Karl Fischer reagent

-

Analytical balance

Procedure:

-

Titrator Preparation:

-

Fill the burette of the Karl Fischer titrator with the Karl Fischer reagent.

-

Add fresh, anhydrous methanol to the titration vessel, ensuring the electrodes are submerged.

-

Pre-titrate the solvent to a stable, dry endpoint to remove any residual moisture.

-

-

Standardization:

-

Accurately weigh approximately 100-200 mg of this compound dihydrate into a weighing boat.[19]

-

Quickly and carefully add the weighed this compound dihydrate to the conditioned titration vessel.

-

Immediately start the titration.

-

The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

-

Record the volume of Karl Fischer reagent consumed.

-

-

Calculation of the Water Equivalent (Titer):

-

The water equivalent (F) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:

F = (W × 0.1566) / V

Where:

-

W is the weight of the this compound dihydrate in mg.

-

0.1566 is the theoretical mass fraction of water in this compound dihydrate.

-

V is the volume of the Karl Fischer reagent consumed in mL.

-

-

-

Replicates:

-

Repeat the standardization procedure at least two more times and calculate the average water equivalent. The relative standard deviation (RSD) of the replicates should be within acceptable limits (typically ≤ 0.5%).

-

Visualizing the Core Concepts

Diagrams created using the DOT language provide a clear visual representation of the key historical developments and experimental workflows.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pasteurâs Separation Experiment Revisited by Wanâs Lab: Directional Crystal Jumping Controlled by Chirality-News-College of Chemistry and Molecular Engineering [chem.pku.edu.cn]

- 4. crystal.flack.ch [crystal.flack.ch]

- 5. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 6. Enantiomer - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Fehling's solution - Wikipedia [en.wikipedia.org]

- 10. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. This compound | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, (-)- | C4H4Na2O6 | CID 159905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]

- 17. This compound 2-hydrate (Reag. Ph. Eur.) for analysis [itwreagents.com]

- 18. customs.go.jp [customs.go.jp]

- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Spectroscopic Properties of Sodium Tartrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium tartrate (Na₂C₄H₄O₆), a compound of interest in various scientific and pharmaceutical applications. The following sections detail its characteristics as determined by Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, including data summaries and detailed experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For this compound, the IR spectrum is characterized by absorptions corresponding to O-H, C-H, C=O, and C-O bond vibrations.

IR Spectral Data

The following table summarizes the key IR absorption bands observed for tartrate compounds. The exact peak positions for this compound may vary slightly depending on the sample preparation and physical state (e.g., dihydrate form).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3500 | Broad | O-H stretching vibrations (from hydroxyl groups and water of hydration) |

| ~2976 | Medium | Asymmetric C-H stretching |

| ~2936 | Medium | Symmetric C-H stretching |

| ~1873, 1721 | Strong | C=O stretching in carboxyl groups |

| ~1589 | Strong | Asymmetric stretching of COO⁻ |

| ~1412 | Medium | Symmetric stretching of COO⁻ |

| ~1304 | Medium | C-H in-plane bending |

| ~1261, 1134 | Medium | Combination of C-H in-plane and out-of-plane bending |

| ~1068 | Strong | C-O stretching of the C-OH group |

| ~789, 679, 617, 523 | Medium-Weak | C-H out-of-plane bending and other skeletal vibrations |

Note: Data compiled from studies on tartrate-containing compounds.[1][2][3]

Experimental Protocol for Solid-State FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.[4][5]

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry KBr.

-

Grind the KBr in an agate mortar to a fine powder.

-

Add the this compound sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture to minimize scattering of the infrared radiation.[4]

-

-

Pellet Formation:

-

Transfer the powder mixture to the die of a pellet press.

-

Distribute the powder evenly in the die.

-

Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.[4]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum as needed (e.g., baseline correction).

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects changes in the polarizability of a molecule's electron cloud. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Raman Spectral Data

The Raman spectrum of this compound has been studied, often using single crystals to obtain detailed information about its vibrational modes.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 83 | - | Lattice Oscillation |

| 230-3500 | - | Internal oscillations of the tartrate ion and water molecules |

| 481 | Intense, Sharp | - |

| 532 | Intense, Sharp | - |

| 889 | - | - |

| 990 | - | - |

| 1071 | - | - |

| 1118 | - | - |

| 1215 | - | - |

| ~1400 | Weak | - |

| 2947 | - | Symmetric C-H stretching |

| 3285 | Least Intense | O-H stretching (water) |

| 3399 | Most Intense | O-H stretching (water) |

| 3471 | - | O-H stretching (water) |

| 3514 | - | O-H stretching (water) |

Note: Data compiled from single-crystal Raman studies.[3][6][7][8] Intensities are qualitative and can vary with crystal orientation.

Experimental Protocol for Raman Spectroscopy

Materials:

-

This compound sample (single crystal or powder)

-

Raman spectrometer with a laser excitation source (e.g., 253.6 nm or other visible/near-IR laser)

-

Microscope for sample alignment

-

Sample holder (e.g., crystal mount or capillary tube for powder)

Procedure:

-

Sample Mounting:

-

Single Crystal: Mount a single crystal of this compound on a goniometer head or a suitable stage that allows for precise orientation.

-

Powder: Pack the powdered this compound into a capillary tube or press it into a pellet.

-

-

Instrument Setup:

-

Power on the laser and allow it to stabilize.

-

Select the appropriate laser excitation wavelength.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Spectral Acquisition:

-

Place the mounted sample in the spectrometer's sample compartment.

-

Using the microscope, focus the laser beam onto the desired area of the sample.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Be cautious with laser power to avoid sample degradation.

-

For single-crystal studies, spectra can be recorded for different orientations of the crystal relative to the incident and scattered light directions to probe different tensor components.[6][7]

-

Acquire the Raman spectrum.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction on the acquired spectrum.

-

Identify and record the peak positions (Raman shifts) and their relative intensities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of molecular structure.

NMR Spectral Data

For this compound dissolved in deuterium (B1214612) oxide (D₂O), the symmetry of the tartrate dianion leads to simplified NMR spectra.

¹H NMR: Due to the C₂ symmetry axis in the tartrate molecule, the two methine protons (C-H) are chemically equivalent. This results in a single sharp peak in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.5 | Singlet | 2 x CH |

Note: The chemical shift for the closely related sodium bitartrate (B1229483) in D₂O is reported to be around 4.513 ppm.[9] A similar value is expected for disodium (B8443419) tartrate.

¹³C NMR: Similarly, the two methine carbons and the two carboxylate carbons are chemically equivalent, respectively. This results in two signals in the ¹³C NMR spectrum.

| Chemical Shift (δ) ppm | Assignment |

| ~75 | C-OH |

| ~180 | COO⁻ |

Note: These are approximate chemical shifts based on typical values for similar functional groups. Specific data for this compound can be found in spectral databases.[5][10]

Experimental Protocol for Solution-State NMR Spectroscopy

Materials:

-

This compound sample

-

Deuterium oxide (D₂O)

-

NMR tube (5 mm) and cap

-

Pipette and filter

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.

-

Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[11]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve good homogeneity and resolution.

-

-

Spectral Acquisition:

-

Load a standard ¹H or ¹³C acquisition pulse program.

-

Set the acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum. For samples in D₂O, the residual HDO peak can be used as a secondary reference, or an external standard can be used.

-

Integrate the peaks in the ¹H spectrum.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound(868-18-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. ias.ac.in [ias.ac.in]

- 6. ias.ac.in [ias.ac.in]

- 7. ias.ac.in [ias.ac.in]

- 8. SODIUM BITARTRATE(526-94-3) 1H NMR spectrum [chemicalbook.com]

- 9. This compound dihydrate | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

In-depth Technical Guide to the Thermal Decomposition Pathway of Sodium Tartrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O). The information presented herein is curated from scientific literature to assist researchers, scientists, and drug development professionals in understanding the thermal behavior of this compound. This guide details the multi-stage decomposition process, including dehydration and the subsequent breakdown of the anhydrous salt, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition pathway.

Summary of Thermal Decomposition

The thermal decomposition of this compound dihydrate is a multi-step process that begins with the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt to ultimately yield sodium carbonate as the final solid residue. The process can be broadly categorized into the following stages:

-

Stage I: Dehydration. The two water molecules are removed in distinct, sequential steps.

-

Stage II: Decomposition of Anhydrous this compound. The anhydrous salt undergoes a complex decomposition process, involving the formation of intermediate species and the evolution of various gaseous products.

-

Final Product. The decomposition ultimately results in the formation of thermally stable sodium carbonate.

The precise temperature ranges for these events can vary depending on experimental conditions such as heating rate and atmospheric environment.

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound dihydrate, including temperature ranges and mass loss percentages for each stage.

Table 1: Dehydration Stages of this compound Dihydrate

| Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Description |

| I | 50 - 150 | ~7.8% | 7.83% | Loss of the first molecule of water. |

| II | 150 - 220 | ~7.8% | 7.83% | Loss of the second molecule of water. |

Table 2: Decomposition of Anhydrous this compound

| Stage | Temperature Range (°C) | Key Events | Gaseous Products | Final Solid Product |

| III | 250 - 500 | Decomposition of the tartrate anion | Carbon monoxide (CO), Carbon dioxide (CO₂), and other organic fragments | Sodium Carbonate (Na₂CO₃) |

Detailed Experimental Protocols

The data presented in this guide are typically obtained through thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The following provides a generalized experimental protocol for the thermal analysis of this compound dihydrate.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)

-

Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) for evolved gas analysis (optional but recommended for detailed pathway analysis).

Experimental Conditions:

-

Sample Mass: 5 - 10 mg of this compound dihydrate.

-

Crucible: Alumina or platinum crucible.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Program: Heating from ambient temperature (e.g., 25 °C) to approximately 600-800 °C.

-

Atmosphere: The experiments are typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Data Collection: Continuous monitoring of sample mass, temperature, and differential thermal signals. If using evolved gas analysis, the ion currents for specific m/z values (MS) or the infrared spectra of the evolved gases are recorded as a function of temperature.

An experimental workflow for a comprehensive thermal analysis is depicted below.

Visualizing the Decomposition Pathway

The thermal decomposition of this compound dihydrate proceeds through a series of distinct steps, which can be visualized to better understand the relationships between the different stages and the products formed.

Dehydration Pathway

The initial phase of the decomposition involves the sequential loss of the two water molecules of hydration to form the anhydrous salt.

Methodological & Application

Application Note: Sodium Tartrate Dihydrate as a Primary Standard for Karl Fischer Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of water content is a critical parameter in research, development, and quality control within the pharmaceutical and chemical industries. The Karl Fischer (KF) titration is a highly specific and precise method for water determination. The accuracy of volumetric Karl Fischer titration is fundamentally reliant on the accurate standardization of the KF titrant. Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a widely recognized primary standard for this purpose due to its stability, non-hygroscopic nature, and well-defined stoichiometric water content of 15.66%.[1][2][3][4] This application note provides a detailed protocol for the standardization of Karl Fischer reagents using this compound dihydrate, including data presentation, experimental procedures, and troubleshooting.

Principle of Karl Fischer Titration

The Karl Fischer titration is based on the Bunsen reaction, where iodine reacts quantitatively with water in the presence of sulfur dioxide, a base, and a suitable solvent, typically methanol.[5][6][7] The overall chemical reaction can be summarized as follows:

H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I

Where 'RN' represents a base, commonly imidazole. The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected, typically by a bipotentiometric indicator electrode.[3]

Advantages of this compound Dihydrate as a Primary Standard

This compound dihydrate offers several key advantages as a primary standard for Karl Fischer titration:

-

High Purity and Stability: It is commercially available in high purity and is stable under normal laboratory conditions.[1][4]

-

Non-Hygroscopic: Unlike liquid water standards, it does not readily absorb moisture from the atmosphere, which simplifies handling and weighing.[1][4]

-

Stoichiometric Water Content: It has a precise and theoretical water content of 15.66%.[1][2][4][7][8]

-

Favorable Gravimetric Factor: Its relatively high molecular weight allows for the accurate weighing of a reasonable sample size, minimizing weighing errors.[2]

A primary limitation is its limited solubility in methanol, the most common KF solvent.[2] Therefore, it is crucial to ensure complete dissolution during the analysis.

Experimental Protocol: Standardization of Karl Fischer Titrant

This protocol outlines the procedure for determining the water equivalent factor (WEF) of a volumetric Karl Fischer titrant using this compound dihydrate.

1. Materials and Reagents:

-

This compound Dihydrate (Na₂C₄H₄O₆·2H₂O), analytical grade

-

Karl Fischer Titrant (e.g., Composite 5)

-

Karl Fischer Solvent (e.g., dry methanol)

-

Volumetric Karl Fischer Titrator with a platinum indicator electrode

-

Analytical Balance (readable to 0.1 mg)

-

Weighing boats or paper

-

Spatula

2. Titrator Preparation:

-

Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Fill the titrant reservoir with the Karl Fischer titrant and the titration vessel with the appropriate volume of Karl Fischer solvent.

-

Perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

3. Standardization Procedure:

-

Accurately weigh approximately 100-200 mg of this compound dihydrate into a clean, dry weighing boat. Record the exact weight.

-

Carefully introduce the weighed this compound dihydrate into the conditioned titration vessel. Ensure that no powder adheres to the walls of the vessel.

-

Start the titration. The titrator will dispense the Karl Fischer titrant until the endpoint is reached.

-

Record the volume of titrant consumed.

-

Repeat the standardization procedure at least two more times for a total of three determinations.

4. Calculation of the Water Equivalent Factor (WEF):

The water equivalent factor, in mg H₂O/mL of titrant, is calculated using the following formula:

WEF (mg/mL) = (Weight of this compound Dihydrate (mg) × 0.1566) / Volume of Titrant (mL)

5. Acceptance Criteria:

The set of standardization determinations should meet the following criteria:

-

The mean WEF should be within the expected range for the titrant (typically specified by the manufacturer).

-

The relative standard deviation (RSD) or coefficient of variation (CV) of the individual WEF values should be less than 2%.[2]

Data Presentation

The results of the standardization should be recorded in a clear and organized manner.

Table 1: Standardization of Karl Fischer Titrant using this compound Dihydrate

| Determination | Weight of this compound Dihydrate (mg) | Volume of Titrant (mL) | Water Equivalent Factor (mg/mL) |

| 1 | 152.3 | 9.72 | 5.01 |

| 2 | 155.8 | 9.95 | 5.00 |

| 3 | 150.5 | 9.61 | 5.01 |

| Mean | 5.01 | ||

| Standard Deviation | 0.0058 | ||

| Relative Standard Deviation (%) | 0.12% |

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Inconsistent or drifting endpoint | Incomplete dissolution of this compound dihydrate. | Ensure vigorous stirring. Crush larger crystals before addition. Allow sufficient time for dissolution. |

| Leaks in the titration cell allowing ambient moisture to enter. | Check all seals, septa, and tubing connections for tightness. | |

| Low titrant factor | The titrant has absorbed moisture. | Store titrant properly with desiccant protection. Standardize more frequently. |

| High background drift | Contaminated solvent or leaks in the system. | Replace the solvent. Check the system for leaks. |

Visualizations

Diagram 1: Karl Fischer Titration Workflow

Caption: Workflow for Karl Fischer titrant standardization.

Diagram 2: Karl Fischer Reaction Pathway

Caption: Chemical reaction pathway in Karl Fischer titration.

References

- 1. blog.hannainst.com [blog.hannainst.com]

- 2. altabrisagroup.com [altabrisagroup.com]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. %RSD acceptance criterion between Karl Fischer measurements - Chromatography Forum [chromforum.org]

- 7. Karl Fischer volumetric Fixed Water Standard - So... [cpachem.com]

- 8. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

Application Notes and Protocols for the Preparation of Fehling's Solution Using Sodium Tartrate

Abstract

This document provides a detailed protocol for the preparation of Fehling's solution, a chemical reagent utilized in the differentiation of water-soluble carbohydrates and ketone functional groups. A key application is the qualitative and quantitative determination of reducing sugars. The traditional formulation uses sodium potassium tartrate (Rochelle salt); however, this protocol provides instructions for the use of sodium tartrate as the chelating agent.

Introduction

Fehling's solution is a deep blue, alkaline reagent that acts as a mild oxidizing agent. It is widely used in organic chemistry and biochemistry to test for the presence of aldehydes and reducing sugars. The reagent consists of two separately prepared solutions, Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of a tartrate salt), which are mixed in equal volumes immediately before use. The combined solution is unstable and decomposes over time, necessitating fresh preparation for each use.

Principle of the Fehling's Test

The Fehling's test is based on the oxidation of aldehydes or α-hydroxy ketones by the active reagent, a bistartratocuprate(II) complex. In this redox reaction, the aldehyde is oxidized to a carboxylate anion, while the copper(II) ions in the complex are reduced to copper(I) ions. This results in the formation of a characteristic brick-red precipitate of copper(I) oxide (Cu₂O), indicating a positive test. The tartrate ions in Fehling's solution B act as a chelating agent, forming a soluble complex with the copper(II) ions in the alkaline medium and preventing their precipitation as copper(II) hydroxide (B78521).

Reagents and Materials

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

This compound dihydrate (Na₂C₄H₄O₆·2H₂O) or Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Sodium hydroxide (NaOH)

-

Concentrated sulfuric acid (H₂SO₄) (optional, for stabilization of Fehling's A)

-

Distilled or deionized water

-

Volumetric flasks (500 mL or 1000 mL)

-

Beakers

-

Graduated cylinders

-

Glass stirring rod

-

Analytical balance

-

Storage bottles (glass or polyethylene)

Experimental Protocols: Preparation of Fehling's Solution

Fehling's solution is prepared by making two separate stock solutions, Fehling's A and Fehling's B, which are stable when stored individually.

4.1. Protocol for Fehling's Solution A (Copper(II) Sulfate Solution)

-

Weigh out 34.66 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Dissolve the copper(II) sulfate in approximately 400 mL of distilled water in a beaker.

-

Optionally, add 2-3 drops of concentrated sulfuric acid to prevent the precipitation of copper salts.

-

Quantitatively transfer the solution to a 500 mL volumetric flask.

-

Add distilled water to the flask until the volume reaches the 500 mL mark.

-

Stopper the flask and invert several times to ensure the solution is homogeneous.

-

Store in a clearly labeled bottle.

4.2. Protocol for Fehling's Solution B (Alkaline this compound Solution)

This protocol provides two alternatives for the tartrate salt.